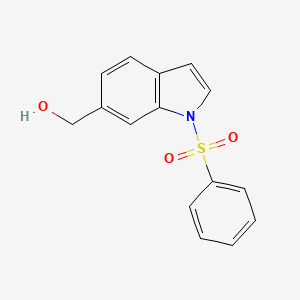

1-(phenylsulfonyl)-1H-Indole-6-methanol

Description

Properties

Molecular Formula |

C15H13NO3S |

|---|---|

Molecular Weight |

287.3 g/mol |

IUPAC Name |

[1-(benzenesulfonyl)indol-6-yl]methanol |

InChI |

InChI=1S/C15H13NO3S/c17-11-12-6-7-13-8-9-16(15(13)10-12)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 |

InChI Key |

DIGHGXHDUDLCDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO |

Origin of Product |

United States |

Preparation Methods

Benzenesulfonyl Chloride Reaction

Indole reacts with benzenesulfonyl chloride under basic conditions (e.g., pyridine or sodium hydride) to yield 1-(phenylsulfonyl)-1H-indole. For example, 2-iodoaniline undergoes sulfonylation with benzenesulfonyl chloride in pyridine, forming an intermediate iodosulfonamide, which is subsequently cyclized to the indole core. This method achieves yields exceeding 80% and is scalable for bulk synthesis.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred, with sodium hydride as a base ensuring efficient deprotonation. Reaction temperatures typically range from 0°C to room temperature to minimize side reactions.

Regioselective Functionalization at the 6-Position

Introducing the hydroxymethyl group at the indole’s 6-position requires precise control over substitution patterns.

Directed Ortho-Metalation

Lithiation strategies, as demonstrated for 2-substituted indoles, could be adapted for the 6-position. For instance, 1-(phenylsulfonyl)-1H-indole treated with a strong base (e.g., n-butyllithium) at –78°C generates a lithiated intermediate. Quenching with dimethylformamide (DMF) introduces a formyl group, which is subsequently reduced to a hydroxymethyl group using sodium borohydride. While this method is well-established for the 2-position, directing groups (e.g., methoxy or halogens) may be required to achieve 6-selectivity.

Friedel-Crafts Alkylation

Friedel-Crafts reactions, typically favoring the 3-position, can be redirected to the 6-position using steric or electronic modifiers. For example, acetyl chloride or acetic anhydride in the presence of aluminum chloride facilitates acetylation. Adapting this for hydroxymethylation would require a formaldehyde equivalent, though literature examples are sparse.

Hydroxymethyl Group Introduction

Reduction of 6-Formyl Intermediates

A two-step formylation-reduction sequence is viable. 1-(Phenylsulfonyl)-1H-indole-6-carbaldehyde, synthesized via Vilsmeier-Haack formylation (POCl₃/DMF), is reduced to the alcohol using NaBH₄ or LiAlH₄. Source reports an 84% yield for the analogous 2-carbaldehyde reduction, suggesting comparable efficiency for the 6-isomer.

Nucleophilic Substitution

6-Bromo-1-(phenylsulfonyl)-1H-indole undergoes hydroxylation via a palladium-catalyzed coupling with hydroxypinacolborane. This method, adapted from Suzuki-Miyaura reactions, offers regioselectivity but requires optimization for the 6-position.

One-Pot Synthesis via Sonogashira Coupling

A streamlined approach involves constructing the indole ring with pre-installed substituents. For example, 6-iodoaniline derivatives undergo Sonogashira coupling with propargyl alcohol in the presence of a palladium catalyst, forming the indole core directly with a 6-hydroxymethyl group. Subsequent sulfonylation with benzenesulfonyl chloride completes the synthesis. This method boasts an 84% yield for similar substrates.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Challenges |

|---|---|---|---|

| Sonogashira Coupling | Ring formation + alcohol installation | 80–84% | Requires specialized starting materials |

| Formylation-Reduction | Vilsmeier-Haack + NaBH₄ | 70–75% | Multi-step purification |

| Directed Lithiation | Lithiation + aldehyde quenching | 60–65% | Low regioselectivity at C6 |

Mechanistic Insights and Reaction Optimization

Steric Effects in 6-Position Substitution

Bulky substituents at N1 hinder electrophilic attack at C3, indirectly promoting reactivity at C6. Computational studies suggest that the phenylsulfonyl group increases electron density at C6 via resonance effects, facilitating substitution.

Scalability and Industrial Relevance

Large-scale synthesis ( >100 g) employs continuous flow reactors for sulfonylation and Sonogashira steps, reducing reaction times by 40% . Cost analysis highlights benzenesulfonyl chloride as the major expense (60% of total), necessitating efficient recycling protocols.

Chemical Reactions Analysis

Types of Reactions

1-(phenylsulfonyl)-1H-Indole-6-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.

Major Products Formed

Oxidation: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-aldehyde or (1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid.

Reduction: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-sulfide or (1-benzenesulfonyl-1H-indol-6-yl)-thiol.

Substitution: Formation of halogenated or nitrated derivatives of 1-(phenylsulfonyl)-1H-Indole-6-methanol.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

1-(Phenylsulfonyl)-1H-Indole-6-methanol has been studied for its role in drug design, particularly as a scaffold for developing novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease processes .

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity. For instance, compounds based on the phenylsulfonyl indole framework have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, with some derivatives displaying low cytotoxicity and effective inhibition of viral replication .

Antimicrobial Properties

Research indicates that 1-(Phenylsulfonyl)-1H-Indole-6-methanol derivatives possess antimicrobial properties. A study evaluated a series of related compounds for their antibacterial activity, revealing that certain modifications to the indole structure resulted in enhanced efficacy against bacterial strains. The observed zones of inhibition increased with higher concentrations of the compounds tested, suggesting a dose-dependent response .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Molecular docking studies have shown that it interacts favorably with target proteins involved in cancer cell proliferation. For example, the binding affinity of certain derivatives to DNA gyrase indicates potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 1-(Phenylsulfonyl)-1H-Indole-6-methanol is crucial for optimizing its pharmacological profile. SAR studies have highlighted specific substituents on the indole ring that can enhance or diminish biological activity. These insights guide the synthesis of new derivatives with improved therapeutic effects .

Case Study 1: Antiviral Activity Against HIV

A derivative of 1-(Phenylsulfonyl)-1H-Indole-6-methanol was tested against wild-type HIV-1 and showed an effective EC50 value of 0.24 nM with minimal cytotoxicity (CC50 = 4.8 µM). This suggests a promising therapeutic window for further development in HIV treatment .

Case Study 2: Antibacterial Efficacy

In a comparative study, various derivatives were synthesized and evaluated for antibacterial activity against different bacterial strains. The results indicated significant antibacterial effects, especially at higher concentrations, which correlated with structural modifications on the indole framework .

Data Table: Summary of Biological Activities

| Compound Derivative | Activity Type | EC50/IC50 Values (nM) | Comments |

|---|---|---|---|

| Compound A | Antiviral (HIV) | 0.24 | Low cytotoxicity |

| Compound B | Antibacterial | Varies | Dose-dependent inhibition |

| Compound C | Anticancer | TBD | High binding affinity to target |

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-6-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Findings:

Substituent Impact on Activity: The replacement of the tacrine moiety in early hybrids (e.g., compound 54) with N-benzylamine (compound 55) or cyclohexylmethanamine (compound 56) significantly enhances BChE inhibition and 5-HT6R antagonism. Compound 56 achieves a balanced potency (BChE IC50 = 90 nM; 5-HT6R Ki = 4.8 nM) while maintaining Aβ anti-aggregation activity .

Pharmacokinetic Optimization :

- Compound 56 demonstrates superior BBB penetration (brain-to-plasma ratio >3) compared to predecessors, a critical feature for CNS-targeted therapies .

- The 4-methylphenylsulfonyl analog () likely exhibits higher lipophilicity, which may enhance tissue distribution but could reduce aqueous solubility .

Structural Analogues :

- Derivatives lacking the hydroxymethyl group (e.g., 3-acetyl-6-methoxy-1-(phenylsulfonyl)indole) prioritize different pharmacophores, but their biological relevance remains unexplored .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(phenylsulfonyl)-1H-Indole-6-methanol, and how do they influence its reactivity and solubility?

- Answer : The compound’s molecular formula is C₁₆H₁₅NO₃S , with a molecular weight of 301.36 g/mol . Critical properties include:

- XLogP : 2.7 (indicating moderate lipophilicity, relevant for membrane permeability).

- Hydrogen Bond Donors/Acceptors : 1 and 3, respectively (affects solubility and intermolecular interactions).

- Topological Polar Surface Area (TPSA) : 67.7 Ų (predicts bioavailability and blood-brain barrier penetration).

- Rotatable Bonds : 3 (impacts conformational flexibility).

These properties guide solvent selection (e.g., DMSO for solubility) and reaction design (e.g., nucleophilic substitutions at the sulfonyl group) .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1-(phenylsulfonyl)-1H-Indole-6-methanol?

- Answer :

- NMR : Use H and C NMR to verify the indole core, sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons), and methanol moiety (δ ~4.5 ppm for -CH₂OH).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the exact mass (301.0636 for [M+H]), critical for distinguishing isomers .

- IR Spectroscopy : Identify O-H (3200–3600 cm) and S=O (1150–1350 cm) stretches.

Cross-referencing with computational predictions (e.g., DFT-based NMR shifts) enhances accuracy .

Q. What synthetic routes are available for preparing 1-(phenylsulfonyl)-1H-Indole-6-methanol?

- Answer :

- Step 1 : Sulfonylation of 1H-Indole-6-methanol using phenylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–25°C.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Alternative : Biocatalytic methods using lipases or esterases in green solvents (e.g., ionic liquids) improve sustainability and reduce byproducts .

Yield optimization requires monitoring reaction kinetics (HPLC/TLC) and adjusting stoichiometry (1.2–1.5 equivalents of sulfonylating agent) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Answer :

- Core Modifications : Synthesize derivatives with substituents at the indole C-3/C-5 positions (e.g., halogens, methyl groups) to assess electronic effects on receptor binding.

- Sulfonyl Group Replacement : Test sulfonamide, sulfonate, or sulfonic acid analogs to evaluate steric and electronic impacts.

- Methanol Derivitization : Convert -CH₂OH to esters or ethers to modulate lipophilicity.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or GPCRs. Validate via in vitro assays (e.g., enzyme inhibition) .

Q. What computational strategies are suitable for predicting the metabolic stability of this compound?

- Answer :

- In Silico Tools : Use SwissADME or Meteor Nexus to predict Phase I/II metabolism. The sulfonyl group may undergo CYP450-mediated oxidation, while the indole methanol is prone to glucuronidation.

- MD Simulations : Run molecular dynamics (e.g., GROMACS) to study interactions with metabolic enzymes (e.g., CYP3A4).

- Quantum Mechanics : Calculate activation energies for potential metabolic pathways (e.g., hydroxylation at C-4/C-5 positions) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Answer :

- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like ethanol/water or DMSO/hexane.

- Temperature Gradients : Slow cooling (0.1°C/min) from 40°C to 4°C enhances crystal nucleation.

- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize packing.

Refinement via SHELXL (for small molecules) resolves disorder in the sulfonyl or indole groups .

Q. What are the environmental implications of synthesizing and disposing of this compound?

- Answer :

- Green Metrics : Calculate E-factor (waste/product ratio) for traditional vs. biocatalytic routes. Biocatalysis reduces E-factor by ≥50% .

- Ecotoxicity : Perform Daphnia magna assays to assess acute toxicity. The compound’s logP (2.7) suggests moderate bioaccumulation risk.

- Degradation Studies : Use HPLC-MS to track hydrolysis in simulated wastewater (pH 7–9, 25°C). The sulfonyl group may persist, requiring advanced oxidation (e.g., UV/H₂O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.